Antiviral Potency Against Influenza A2 Virus: Head-to-Head Comparison of 4-Pyridyl vs. 3-Pyridyl Adamantyl Esters
In a direct head-to-head comparison within the same study, isonicotinic acid 1-adamantyl ester (compound IV, 4-pyridyl isomer) demonstrated a minimum inhibitory concentration (MIC) of 25–200 μg/mL against influenza A2/HK/68 virus, whereas nicotinic acid 1-adamantyl ester (compound I, 3-pyridyl isomer) exhibited an MIC of 125–200 μg/mL under identical assay conditions in chick embryo chorioallantoic membrane cultures [1]. The isonicotinate ester's lower bound of activity (25 μg/mL) represents an approximately 5-fold improvement over the nicotinate ester's lower bound (125 μg/mL), indicating that the 4-pyridyl nitrogen position confers a measurable advantage for anti-influenza activity within the adamantyl ester series [1]. Both compounds showed identical LD₅₀ values of 500 mg/kg upon intraperitoneal administration in mice, confirming that the potency difference is not attributable to differential acute toxicity [1].
| Evidence Dimension | Antiviral activity: minimum inhibitory concentration (MIC) against influenza A2/HK/68 virus |
|---|---|
| Target Compound Data | MIC = 25–200 μg/mL (isonicotinic acid 1-adamantyl ester; compound IV) |
| Comparator Or Baseline | MIC = 125–200 μg/mL (nicotinic acid 1-adamantyl ester; compound I; 3-pyridyl positional isomer) |
| Quantified Difference | Approximately 5-fold lower MIC at the lower bound (25 vs. 125 μg/mL); upper bounds equivalent (200 μg/mL) |
| Conditions | Chick embryo chorioallantoic membrane culture; A2/HK/68 influenza virus; multiplicity 1–10 CCID₅₀; compounds evaluated by reduction in infective titer vs. control |
Why This Matters
This direct evidence demonstrates that the 4-pyridyl (isonicotinate) isomer provides superior anti-influenza potency over the 3-pyridyl (nicotinate) isomer within the same adamantyl ester chemotype, making the 4-pyridyl isomer the preferred procurement choice for antiviral research programs targeting influenza.
- [1] Danilenko, G.I., Votyakov, V.I., Mokhort, N.A. et al. Synthesis and biological activity of adamantane derivatives. VIII. Adamantyl pyridinecarboxylates. Pharm Chem J 11, 795–797 (1977). DOI: 10.1007/BF00779297. Table 1 and accompanying text: compound IV MIC 25–200 μg/mL vs. compound I MIC 125–200 μg/mL against A2 virus; LD₅₀ 500 mg/kg for both. View Source
